molecular formula C14H13N3O5S B7737633 MFCD01463151

MFCD01463151

Cat. No.: B7737633
M. Wt: 335.34 g/mol
InChI Key: OQHWEIDRXNFABU-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD01463151” is a chemical substance with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01463151” involves specific chemical reactions and conditions. The preparation methods typically include:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH.

    Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous processes. The methods are optimized for efficiency, yield, and cost-effectiveness. Safety measures are also implemented to handle hazardous chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

“MFCD01463151” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert it into other chemical forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions include specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products have various applications in different fields.

Scientific Research Applications

“MFCD01463151” has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

    Biology: The compound is studied for its biological activity and potential therapeutic uses.

    Medicine: It is investigated for its pharmacological properties and potential as a drug candidate.

    Industry: “this compound” is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD01463151” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the context of its use and the biological system involved.

Conclusion

“this compound” is a versatile compound with significant importance in various scientific fields

Properties

IUPAC Name

(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c18-11-2-1-10(17(20)21)7-9(11)8-12-13(19)15-14(23-12)16-3-5-22-6-4-16/h1-2,7-8,18H,3-6H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHWEIDRXNFABU-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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